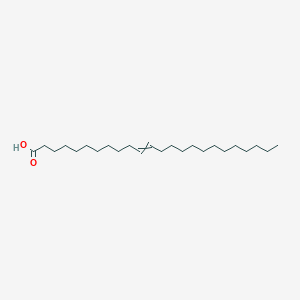

Tetracos-11-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetracos-11-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid. It is characterized by a 24-carbon backbone with a single cis double bond at the 11th carbon position. This compound is naturally found in the white matter of animal brains and in peripheral nervous tissue, where it is a key component of the myelin sheath that surrounds nerve fibers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetracos-11-enoic acid can be synthesized through the elongation of oleic acid. The process involves the use of malonyl-CoA and long-chain acyl-CoA, which are condensed by the enzyme 3-ketoacyl-CoA synthase (KCS). This enzyme is crucial in the fatty acid elongation cycle .

Industrial Production Methods

Industrial production of this compound often involves the use of genetically engineered microorganisms, such as yeast and plants, that have been modified to express high levels of the KCS enzyme. This method allows for the efficient and sustainable production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tetracos-11-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of shorter-chain fatty acids and other oxidation products.

Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert this compound to its saturated counterpart, tetracosanoic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone

Reduction: Hydrogen gas, palladium on carbon

Substitution: Alcohols, amines, acid catalysts

Major Products Formed

Oxidation: Shorter-chain fatty acids, aldehydes, ketones

Reduction: Tetracosanoic acid

Substitution: Esters, amides

Wissenschaftliche Forschungsanwendungen

Tetracos-11-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in chromatographic and spectroscopic analyses.

Biology: Studied for its role in the formation and maintenance of the myelin sheath in nerve cells.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as multiple sclerosis and schizophrenia.

Industry: Utilized in the production of high-performance lubricants and as a component in the formulation of cosmetics and personal care products

Wirkmechanismus

Tetracos-11-enoic acid exerts its effects primarily through its incorporation into the myelin sheath of nerve cells. It is believed to regulate calcium ion channels in the cell membranes of nerve tissue, thereby influencing nerve signal transmission and overall nerve function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oleic acid: An 18-carbon monounsaturated fatty acid with a double bond at the 9th carbon position.

Erucic acid: A 22-carbon monounsaturated fatty acid with a double bond at the 13th carbon position.

Lignoceric acid: A 24-carbon saturated fatty acid with no double bonds.

Uniqueness

Tetracos-11-enoic acid is unique due to its specific role in the formation and maintenance of the myelin sheath in nerve cells. Unlike oleic acid and erucic acid, which have shorter carbon chains, this compound’s longer chain length and specific double bond position make it particularly suited for incorporation into nerve cell membranes .

Eigenschaften

CAS-Nummer |

133640-27-4 |

|---|---|

Molekularformel |

C24H46O2 |

Molekulargewicht |

366.6 g/mol |

IUPAC-Name |

tetracos-11-enoic acid |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h13-14H,2-12,15-23H2,1H3,(H,25,26) |

InChI-Schlüssel |

PUAQHEAHUKHXMC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC=CCCCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)

![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)

methanone](/img/structure/B14264271.png)

silane](/img/structure/B14264288.png)

![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)